molecular formula C16H15Cl2N3O B2637941 (2,5-dichlorophenyl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone CAS No. 2034372-62-6

(2,5-dichlorophenyl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone

Cat. No. B2637941
CAS RN: 2034372-62-6
M. Wt: 336.22
InChI Key: XNSCCPCLQBHKIW-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups and rings. It contains a dichlorophenyl group, a tetrahydro-1H-cyclopenta group, and a pyrazolo[1,5-a]pyrazin-2(7H)-yl group. These groups are common in many pharmaceuticals and agrochemicals .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group or ring structure. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple ring structures and functional groups. The dichlorophenyl group would likely contribute to the compound’s aromaticity, while the tetrahydro-1H-cyclopenta and pyrazolo[1,5-a]pyrazin-2(7H)-yl groups would add additional complexity to the molecule’s 3D structure .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present and their positions within the molecule. The dichlorophenyl group might undergo electrophilic aromatic substitution reactions, while the pyrazolo[1,5-a]pyrazin-2(7H)-yl group could potentially participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and functional groups. For example, the presence of the dichlorophenyl group might increase the compound’s lipophilicity, affecting its solubility and distribution in biological systems .

Scientific Research Applications

Antimicrobial and Anticancer Agents

Research on pyrazole derivatives has demonstrated their potential as antimicrobial and anticancer agents. For example, novel pyrazole compounds have been synthesized and shown to exhibit higher anticancer activity compared to standard drugs like doxorubicin, as well as possessing good to excellent antimicrobial activity. These findings suggest that pyrazole derivatives can be promising candidates for the development of new therapeutic agents targeting various types of cancers and infectious diseases caused by bacteria and fungi (Hafez, El-Gazzar, & Al-Hussain, 2016).

Molecular Docking and Biological Evaluation

Pyrazole derivatives have also been evaluated through molecular docking studies, which help predict their interactions with biological targets. Synthesis of these compounds followed by docking studies can reveal their potential as antimicrobial agents and provide insights into their mode of action at the molecular level. Such research underscores the utility of pyrazole derivatives in designing drugs with specific target mechanisms, potentially leading to the development of treatments for microbial resistance (Katariya, Vennapu, & Shah, 2021).

Anti-inflammatory and Antibacterial Activities

The synthesis of novel pyrazoline derivatives and their evaluation for anti-inflammatory and antibacterial activities highlight another area of scientific application. Some compounds have shown potent activity in vivo, suggesting that pyrazole and its derivatives can serve as molecular templates for developing new anti-inflammatory drugs. Additionally, these compounds have been subjected to in silico prediction of toxicities and drug score profiles, indicating their potential as safe and effective therapeutic agents (Ravula, Babu, Manich, Rika, Chary, & Ra, 2016).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. As with any chemical, appropriate precautions should be taken when handling and storing this compound to minimize risk .

Future Directions

Future research on this compound could involve exploring its potential uses in pharmaceuticals or agrochemicals, investigating its synthesis and reactivity, or studying its physical and chemical properties in more detail .

properties

IUPAC Name

(2,5-dichlorophenyl)-(7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-dien-11-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2N3O/c17-10-4-5-13(18)12(8-10)16(22)20-6-7-21-15(9-20)11-2-1-3-14(11)19-21/h4-5,8H,1-3,6-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNSCCPCLQBHKIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3CN(CCN3N=C2C1)C(=O)C4=C(C=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,5-dichlorophenyl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone

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